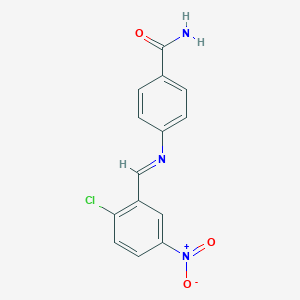![molecular formula C16H23NO B494677 N-[4-(allyloxy)benzyl]-N-cyclohexylamine](/img/structure/B494677.png)
N-[4-(allyloxy)benzyl]-N-cyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(allyloxy)benzyl]-N-cyclohexylamine is an organic compound that features a benzylamine structure substituted with an allyloxy group and a cyclohexylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(allyloxy)benzyl]-N-cyclohexylamine typically involves the reaction of 4-(allyloxy)benzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(allyloxy)benzyl]-N-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzylamine moiety can be reduced to form secondary amines.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Applications De Recherche Scientifique
N-[4-(allyloxy)benzyl]-N-cyclohexylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(allyloxy)benzyl]-N-cyclohexylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group may facilitate binding to active sites, while the cyclohexylamine moiety can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(allyloxy)benzyl]-N-benzylamine
- N-[4-(allyloxy)benzyl]-N-(tert-butyl)amine
- N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine
Uniqueness
N-[4-(allyloxy)benzyl]-N-cyclohexylamine is unique due to the presence of the cyclohexylamine moiety, which imparts distinct physicochemical properties compared to its analogs
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36g/mol |
Nom IUPAC |
N-[(4-prop-2-enoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-2-12-18-16-10-8-14(9-11-16)13-17-15-6-4-3-5-7-15/h2,8-11,15,17H,1,3-7,12-13H2 |
Clé InChI |
BKDIVUXJOHGIHF-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
SMILES canonique |
C=CCOC1=CC=C(C=C1)CNC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)

![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-quinolinylamine](/img/structure/B494602.png)
![N-[2-(4-chlorophenyl)benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B494605.png)

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)


![7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B494611.png)
![3-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B494612.png)

![2-(5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B494617.png)

![N-[5-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B494619.png)
